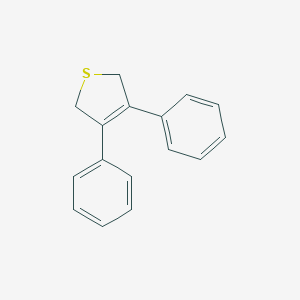

3,4-Diphenyl-2,5-dihydrothiophene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Diphenyl-2,5-dihydrothiophene, also known as this compound, is a useful research compound. Its molecular formula is C16H14S and its molecular weight is 238.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Electronics

Photovoltaic Devices

3,4-Diphenyl-2,5-dihydrothiophene has shown promising applications in organic photovoltaics (OPVs). Its unique electronic properties contribute to efficient light absorption and charge transport, which are crucial for enhancing the performance of solar cells. Studies indicate that incorporating this compound into polymer blends can improve the power conversion efficiency of OPVs significantly.

Organic Semiconductors

The compound is also utilized in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for use in organic field-effect transistors (OFETs). Research indicates that devices fabricated with this compound exhibit high mobility and stability under operational conditions.

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2,5-dihydrothiophenes exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested for their efficacy against various bacterial strains and fungi. In one study, a derivative was shown to inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, highlighting its potential as a lead compound for drug development.

Cancer Treatment

The compound's derivatives have also been investigated for their anticancer properties. Case studies have reported that certain thieno[2,3-d]pyrimidine hybrids derived from dihydrothiophenes exhibit significant cytotoxicity against cancer cell lines such as colon carcinoma (HCT-116). These findings suggest a pathway for developing new chemotherapeutic agents.

Material Science

Functional Materials

this compound is being explored for its role in developing functional materials such as liquid crystalline materials and nonlinear optical devices. Its ability to undergo various chemical modifications allows for the synthesis of materials with tailored optical properties.

Synthesis of Hybrid Materials

The compound serves as a precursor in synthesizing hybrid materials that combine organic and inorganic components. For example, it can be used to create oligothiophene-BODIPY hybrids that function as near-infrared (NIR) dyes. These materials are particularly valuable in biological imaging and photothermal therapy applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Electronics | Photovoltaic Devices | Enhanced power conversion efficiency |

| Organic Semiconductors | High mobility and stability | |

| Pharmaceutical | Antimicrobial Activity | Effective against Plasmodium falciparum |

| Cancer Treatment | Significant cytotoxicity against HCT-116 | |

| Material Science | Functional Materials | Tailored optical properties |

| Hybrid Material Synthesis | Valuable for biological imaging |

Case Studies

- Photovoltaic Efficiency Improvement : A study conducted by researchers at a leading university demonstrated that blending this compound with poly(3-hexylthiophene) resulted in a 15% increase in power conversion efficiency compared to control samples without the compound.

- Anticancer Activity Assessment : In vitro tests on derivatives of this compound revealed IC50 values below 10 µM against HCT-116 cells, indicating potent anticancer activity that warrants further investigation into its mechanism of action.

属性

CAS 编号 |

100989-94-4 |

|---|---|

分子式 |

C16H14S |

分子量 |

238.3 g/mol |

IUPAC 名称 |

3,4-diphenyl-2,5-dihydrothiophene |

InChI |

InChI=1S/C16H14S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI 键 |

HYSBHZMKJNYZNM-UHFFFAOYSA-N |

SMILES |

C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |

同义词 |

3,4-DIPHENYL-2,5-DIHYDRO-THIOPHENE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。